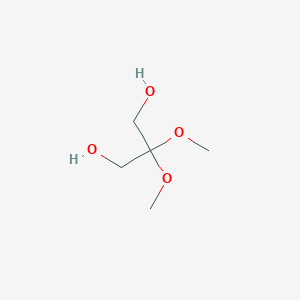

2,2-Dimethoxypropane-1,3-diol

Description

Nomenclature and Chemical Structure within the Context of Organic Synthesis

The precise naming and structural understanding of 2,2-Dimethoxypropane-1,3-diol are fundamental to appreciating its function in organic synthesis. It is a protected form of dihydroxyacetone, where the ketone has been converted to a dimethyl acetal (B89532).

The compound is systematically named under IUPAC nomenclature as This compound . It is also referred to by its CAS Number, 153214-82-5 . angenechemical.comcanbipharm.comscbt.com In research literature, it is sometimes abbreviated as DMPD. angenechemical.com It is critical to distinguish this compound from the similarly named but structurally different reagent, 2,2-Dimethoxypropane (B42991) (DMP), which is also known as acetone (B3395972) dimethyl acetal. atamanchemicals.comwikipedia.org DMP is frequently used as a dehydrating agent or to create acetonide protecting groups from diols. atamanchemicals.comwikipedia.orgdeltamicroscopies.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 153214-82-5 canbipharm.comchemsrc.combldpharm.com |

| Molecular Formula | C₅H₁₂O₄ angenechemical.comcanbipharm.comscbt.com |

| Molecular Weight | 136.15 g/mol canbipharm.comscbt.com |

| Common Abbreviation | DMPD |

The molecular formula C₅H₁₂O₄ allows for several structural isomers in addition to this compound. These isomers would differ in the placement of the hydroxyl and methoxy (B1213986) functional groups.

Table 2: Examples of Structural Isomers of C₅H₁₂O₄

| Compound Name | Structural Features |

|---|---|

| 1,3-Dimethoxypropane-1,2-diol | Vicinal diol with methoxy groups at C1 and C3. |

| 3,3-Dimethoxypropane-1,2-diol | Vicinal diol with a gem-dimethoxy group at C3. |

| 1,1-Dimethoxypropane-2,3-diol | Vicinal diol with a gem-dimethoxy group at C1. |

In the broader context of organic synthesis, this compound belongs to the family of acetal derivatives. Acetal formation is a common strategy for protecting carbonyls or diols. manavchem.combamu.ac.in For instance, the reaction of glycerol (B35011) with 2,2-dimethoxypropane produces solketal, a protected form of glycerol that is a valuable green solvent and synthetic intermediate. mdpi.comscielo.br The protection of 1,2- and 1,3-diols by converting them into cyclic acetals or ketals is a cornerstone of carbohydrate and nucleoside chemistry. bamu.ac.inwikipedia.org

While this compound is itself an achiral molecule, its structure is prochiral. The two primary hydroxyl groups are homotopic, meaning they are chemically indistinguishable unless the molecule enters a chiral environment or is acted upon by a chiral reagent.

A significant application of this prochirality is in chemoenzymatic synthesis. Research has demonstrated that this compound can be desymmetrized through enzymatic acetylation using lipase (B570770) AK. researchgate.netnih.gov This reaction selectively acetylates one of the two primary hydroxyl groups, creating a chiral monoacetate. This enantiomerically enriched product serves as a key chiral building block for the synthesis of Dihydroxyacetone phosphate (B84403) (DHAP), a fundamentally important and otherwise unstable substrate for aldolase (B8822740) enzymes. researchgate.netnih.gov The use of acetal protecting groups is a well-established method in stereoselective synthesis, often employed to control the stereochemical outcome of reactions on polyhydroxylated molecules. mdpi.comrsc.org

Historical Context and Evolution of its Research Applications

The study of this compound appears in the chemical literature as a derivative of dihydroxyacetone (DHA). A 1999 paper by Ferroni et al. describes its synthesis from DHA dimer and trimethylorthoformate in methanol. google.com

A pivotal development in its research application came in 2004, when it was reported as a stable precursor for a high-yield, four-step synthesis of Dihydroxyacetone phosphate (DHAP). nih.gov This route utilized the enzymatic desymmetrization of this compound as its key step. nih.gov This marked a shift in its perception from a simple protected derivative to a valuable prochiral intermediate for accessing complex, high-value biochemicals. Subsequent research has built upon this foundation, exploring its utility in providing access to DHAP for use in aldolase-catalyzed reactions, which are powerful tools for stereoselective carbon-carbon bond formation. researchgate.net

Significance in Modern Organic Chemistry and Materials Science

The importance of this compound in modern science stems from its utility in two distinct fields: organic chemistry and materials science.

In organic chemistry , its primary significance lies in its role as a stable, easily handled precursor to DHAP. researchgate.netnih.gov DHAP-dependent aldolases are crucial enzymes for synthesizing compounds with multiple stereocenters, such as unnatural sugars and chiral acyclic nucleosides, some of which possess antiviral properties. researchgate.net The instability and high cost of DHAP itself limit its practicality, making the development of stable precursors like this compound highly valuable. researchgate.net

In materials science , this compound has been identified as a monomer for the synthesis of novel polymers. google.com A US patent details its use in creating polyesters and poly(spiroacetals). For example, it can be reacted with succinic acid to form poly(2,2-dimethoxypropylene succinate). google.com This application opens avenues for creating new materials with potentially unique properties derived from the acetal functionality within the polymer backbone.

Table 3: Polymer Synthesis from this compound

| Polymer Name | Co-monomer / Reagent | Resulting Polymer Type |

|---|---|---|

| Poly(2,2-dimethoxypropylene succinate) | Succinic acid | Polyester google.com |

Scope and Objectives of Research on this compound

Current and future research involving this compound is focused on leveraging its unique chemical structure for advanced applications. The primary objectives include:

Optimization of Synthetic Pathways: Developing more efficient and cost-effective methods for its synthesis from readily available starting materials like dihydroxyacetone. nih.govgoogle.com

Advancement of Chemoenzymatic Methods: Further exploring its use in enzymatic desymmetrization to produce a wider range of chiral building blocks for the pharmaceutical and fine chemical industries. researchgate.net The main goal is to provide a practical and scalable source of enantiomerically pure DHAP.

Development of Novel Materials: Investigating its polymerization and copolymerization to create new classes of polyesters and polyacetals, and characterizing the physical and chemical properties of these materials for potential commercial applications. google.com

Structure

2D Structure

Propriétés

IUPAC Name |

2,2-dimethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456058 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153214-82-5 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2,2 Dimethoxypropane 1,3 Diol

Direct Synthesis Pathways

The synthesis of 2,2-dimethoxypropane-1,3-diol, a protected form of dihydroxyacetone, can be achieved through various direct pathways. These methods focus on creating the core structure by either building it from precursors like dihydroxyacetone dimer or through related condensation reactions that form the key acetal (B89532) group.

A primary route to this compound involves the conversion of dihydroxyacetone dimer (DHA). This process is a key step in the multi-step synthesis of other valuable compounds, such as dihydroxyacetone phosphate (B84403) (DHAP). The synthesis begins with the conversion of the dimer into the target diol, setting the stage for subsequent stereoselective modifications. nih.gov

Once this compound is synthesized, enzymatic desymmetrization can be employed to create chiral centers with high enantioselectivity. nih.govbeilstein-journals.org This technique is particularly valuable in the synthesis of complex, biologically active molecules. beilstein-journals.org Lipases are a common class of enzymes used for this purpose due to their efficiency in catalyzing enantioselective acylations of prochiral 1,3-diols. beilstein-journals.orgbeilstein-journals.org

In a specific application, Lipase (B570770) AK is used to desymmetrize this compound through acetylation. This enzymatic reaction selectively acetylates one of the two primary alcohol groups, yielding a chiral monoacetate precursor. This enantiomerically enriched compound is a crucial intermediate in the synthesis of dihydroxyacetone phosphate (DHAP). nih.gov The general mechanism for lipase-catalyzed esterification involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) that facilitates the nucleophilic attack and subsequent ester formation. beilstein-journals.org This chemo-enzymatic strategy combines the precision of biological catalysts with traditional organic reactions to build complex molecules. beilstein-journals.org

| Enzymatic Desymmetrization of this compound | |

| Starting Material | This compound |

| Precursor | Dihydroxyacetone dimer (DHA) |

| Enzyme | Lipase AK |

| Reaction Type | Acetylation |

| Product | Chiral monoacetate |

| Application | Intermediate in the synthesis of Dihydroxyacetone phosphate (DHAP) |

The formation of the 2,2-dimethoxypropane (B42991) moiety is a classic example of a condensation reaction to form an acetal (specifically, a ketal in this case). 2,2-Dimethoxypropane (DMP), also known as acetone (B3395972) dimethyl acetal, is synthesized through the reaction of acetone with methanol. atamanchemicals.comwikipedia.org This reaction is reversible and requires an acid catalyst to proceed at a reasonable rate. openstax.orgorganicchemistrytutor.com The principles and mechanisms involved in the synthesis of DMP are directly applicable to understanding the formation of the analogous structure in this compound.

The formation of an acetal from a ketone or aldehyde and an alcohol does not proceed under neutral or basic conditions; it requires an acid catalyst. organicchemistrytutor.comlibretexts.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like anhydrous ferric sulfate or strong acid-based ion-exchange resins. atamanchemicals.comgoogle.compatsnap.com

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen atom. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comlibretexts.org

Nucleophilic Attack by Alcohol : A molecule of alcohol, acting as a weak nucleophile, attacks the activated carbonyl carbon. openstax.orgyoutube.com

Formation of a Hemiacetal : Following the nucleophilic attack, a deprotonation step occurs, resulting in the formation of a hemiacetal, an intermediate compound which has both an alcohol and an ether group attached to the same carbon. openstax.orgorganicchemistrytutor.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comlibretexts.org

Elimination of Water : The departure of a water molecule leads to the formation of a resonance-stabilized cation known as an oxonium ion. youtube.comlibretexts.org

Second Nucleophilic Attack : A second molecule of alcohol attacks the oxonium ion. libretexts.orglibretexts.org

Deprotonation : The final step is the deprotonation of the resulting intermediate to yield the stable acetal and regenerate the acid catalyst. libretexts.orgyoutube.com

All steps in this mechanism are reversible. openstax.orgyoutube.com

Acetal formation is an equilibrium reaction. organicchemistrytutor.comyoutube.com To achieve a high yield of the acetal product, the equilibrium must be shifted to the right, in accordance with Le Chatelier's principle. youtube.com This is most commonly achieved by removing the water that is formed as a byproduct of the reaction. openstax.orgorganicchemistrytutor.com

Several techniques are employed for water removal:

Water Scavengers : Chemical agents that react with water can be added to the reaction mixture. 2,2-Dimethoxypropane itself is frequently used as a water scavenger in other reactions, as it reacts with water under acidic conditions to form acetone and methanol, effectively driving the equilibrium forward. atamanchemicals.comwikipedia.orgchemicalbook.com Molecular sieves, such as 3A or 4A zeolites, are also commonly used to physically adsorb the water produced. patsnap.comresearchgate.net

Excess Reactant : Using a large excess of the alcohol reactant can also help to shift the equilibrium towards the product side. organicchemistrytutor.comyoutube.com

Distillation : As discussed in the next section, azeotropic distillation can be used to remove water as it is formed. openstax.org

| Strategy | Description | Example |

| Chemical Scavenging | A reagent is added that reacts quantitatively with water. | Using 2,2-Dimethoxypropane or orthoesters. |

| Physical Adsorption | A material is added that physically traps water molecules. | Addition of molecular sieves (e.g., 4Å). researchgate.net |

| Excess Reactant | Increasing the concentration of a reactant to shift equilibrium. | Using an excess of methanol in the reaction with acetone. organicchemistrytutor.comyoutube.com |

| Product Removal | Continuously removing a product to drive the reaction forward. | Azeotropic distillation of water. openstax.org |

Azeotropic distillation is a technique used to separate components of a mixture that form azeotropes (mixtures that boil at a constant temperature without changing composition). wikipedia.org In the context of acetal synthesis, this method can be used to remove water to drive the reaction to completion. openstax.org It is also employed in the purification and recovery of the final product.

In the synthesis of 2,2-dimethoxypropane, the product forms a binary azeotrope with methanol. google.comchemicalbook.comresearchgate.net This property is exploited in the recovery process. After the initial reaction, the mixture contains the product, unreacted starting materials (acetone and methanol), and water. A multi-step distillation process can be used:

First, an azeotrope of acetone and methanol is removed. google.com

Next, a second azeotrope consisting of 2,2-dimethoxypropane and methanol is distilled. google.com This mixture, containing a high concentration of the desired product, can sometimes be used directly as a dehydrating agent.

Finally, further purification can be achieved by breaking the azeotrope, for example by adding a hydrocarbon solvent like hexane, to obtain substantially pure 2,2-dimethoxypropane. google.comchemicalbook.com

This method avoids more complex and costly extraction techniques for product recovery. google.com

Condensation Reactions (e.g., Acetone with Methanol in Acidic Conditions for 2,2-Dimethoxypropane)

Transacetalization Reactions Utilizing 2,2-Dimethoxypropane

Transacetalization is a key chemical process for the formation of acetals and ketals. In the context of 2,2-dimethoxypropane, this reaction is pivotal for the synthesis of valuable derivatives.

Application with Glycerol (B35011) to Yield Solketal

A significant application of the transacetalization reaction involving 2,2-dimethoxypropane is its reaction with glycerol to produce 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. mdpi.com This reaction is of considerable interest due to its adherence to the principles of green chemistry, as it utilizes glycerol, a byproduct of biodiesel production. mdpi.com The reaction between glycerol and 2,2-dimethoxypropane is advantageous over the use of acetone because it is more reactive and does not produce water as a byproduct, which can otherwise hinder the reaction equilibrium and deactivate the catalyst. researchgate.net

The primary product of this reaction is the five-membered ring structure of solketal, with the six-membered ring isomer, 5-hydroxy-2,2-dimethyl-1,3-dioxane, being a minor byproduct. mdpi.com The high selectivity towards solketal is a notable feature of this synthetic route. mdpi.com

Catalyst Systems for Transacetalization (e.g., Zeolites, Ionic Liquids)

The efficiency of the transacetalization of glycerol with 2,2-dimethoxypropane is highly dependent on the catalyst system employed. Both heterogeneous and homogeneous catalysts have been investigated, with a significant focus on solid acid catalysts to facilitate easier separation and recycling.

Heterogeneous catalysts are widely favored for the synthesis of solketal due to their operational advantages. Various solid acid catalysts, including zeolites, acidic resins, and montmorillonite clays, have been explored. mdpi.com Among these, zeolites have demonstrated notable performance. mdpi.com

A study investigating the transacetalization of glycerol with 2,2-dimethoxypropane (2,2-DMP) under mild conditions (25 °C) utilized USY, HBeta, and HZSM-5 zeolites. scielo.br With a catalyst concentration of 2.5 wt.% or higher, glycerol conversions of 96-97% and solketal selectivity of approximately 97% were achieved within one hour. scielo.br This highlights the efficacy of zeolites in catalyzing this transformation efficiently under environmentally benign conditions. scielo.br

The following table summarizes the performance of various heterogeneous catalysts in the synthesis of solketal from glycerol.

| Catalyst | Reactant | Glycerol Conversion (%) | Solketal Selectivity (%) | Reaction Conditions |

| Zeolite USY | 2,2-DMP | 96-98 | ~97 | 25°C, 1h, 5 wt% catalyst |

| Zeolite HBeta | 2,2-DMP | 96-98 | ~97 | 25°C, 1h, 5 wt% catalyst |

| Zeolite HZSM-5 | 2,2-DMP | 96-98 | ~97 | 25°C, 1h, 5 wt% catalyst |

| H-Beta Zeolite | Acetone | 86 | 98.5 | Room Temp, 1h |

| Amberlyst-15 | Acetone | 95 | >99 | 70°C, 15 min |

| Montmorillonite K-10 | Acetone | 90 | - | 40 min |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The catalytic performance in solketal synthesis is intricately linked to the physicochemical properties of the catalyst, primarily its acidity and pore structure.

Acidity: The presence of acid sites is fundamental for the catalytic activity. For the transacetalization of glycerol with 2,2-dimethoxypropane using zeolites, it was observed that at lower catalyst concentrations, the glycerol conversion was influenced by the acidity and the ratio of strong to weak acid sites. scienceopen.com Both Brønsted and Lewis acid sites can catalyze the reaction, with Brønsted acidity often being highlighted as particularly effective. rsc.org The total acidity of the catalyst generally correlates with the conversion of glycerol. researchgate.net

Pore Structure: The pore architecture of the catalyst, especially in the case of zeolites, plays a critical role in the accessibility of active sites to the reactants and the diffusion of products. The generation of mesopores within a microporous zeolite structure, creating a hierarchical pore system, has been shown to significantly enhance glycerol conversion and selectivity to solketal. mdpi.com This is attributed to the improved mass transfer within the catalyst particles. mdpi.com The smaller the crystal size of the zeolite, the easier the diffusion of reactants and products through the pores, leading to better catalytic performance. mdpi.com The excellent performance of some mesoporous catalysts is ascribed to a combination of their acidity, wide pores, large specific surface area, and a relatively hydrophobic surface. rsc.org

Mechanism of Acetal and Ketal Formation from 2,2-Dimethoxypropane

The formation of acetals and ketals from 2,2-dimethoxypropane proceeds via an acid-catalyzed mechanism. This involves the exchange of the methoxy (B1213986) groups of 2,2-dimethoxypropane with the hydroxyl groups of an alcohol or diol, such as glycerol.

Acid-Catalyzed Exchange Reactions

The generally accepted mechanism for the acid-catalyzed formation of solketal from glycerol and 2,2-dimethoxypropane involves several key steps:

Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy groups of 2,2-dimethoxypropane by an acid catalyst (H⁺). This step makes the methoxy group a better leaving group (methanol).

Formation of a Carbocation Intermediate: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized carbocation.

Nucleophilic Attack by Glycerol: A hydroxyl group of the glycerol molecule acts as a nucleophile and attacks the electrophilic carbocation. This results in the formation of a new carbon-oxygen bond.

Deprotonation: A proton is lost from the newly attached hydroxyl group, regenerating the acid catalyst and forming a hemi-ketal intermediate.

Intramolecular Cyclization: Another hydroxyl group within the same glycerol molecule then attacks the central carbon atom, leading to the formation of a five-membered ring structure. This is an intramolecular nucleophilic attack.

Elimination of a Second Methanol Molecule: The second methoxy group is subsequently eliminated as methanol, again likely facilitated by protonation, to form the final solketal product.

This acid-catalyzed exchange reaction is a reversible process. The use of 2,2-dimethoxypropane shifts the equilibrium towards the product side as methanol is formed instead of water, which can be more easily removed or is less detrimental to the catalyst's activity.

Undesirable Side Reactions (e.g., Enol Ether Formation)

In the synthesis of acetals using 2,2-dimethoxypropane, one of the primary undesirable side reactions is the formation of enol ethers. This reaction is typically catalyzed by acid and can occur even at relatively moderate temperatures, such as 50°C. The mechanism involves the acid-catalyzed loss of a molecule of alcohol from the acetal. To mitigate this side reaction, a common strategy is to neutralize the reaction mixture with a base before the workup procedure. chemicalbook.com For instance, the treatment of testosterone acetate with a combination of 2,2-dimethoxypropane, dimethylformamide (DMF), and p-Toluenesulfonic Acid (TsOH) can lead to the formation of an enol ether, which is attributed to the loss of water from an unsaturated hemiacetal intermediate. chemicalbook.com

Controlling Stereoselectivity in Acetalization (e.g., with 1,3-diols)

Achieving stereocontrol during the acetalization of 1,3-diols is a critical aspect of synthesizing stereochemically defined molecules. One effective method involves a Rhenium-catalyzed allylic alcohol transposition protocol. This approach can convert certain diols into acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivities when reacted with 2,2-dimethoxypropane. nih.gov

In this process, an equilibrium is established between the starting allylic alcohol and two diastereomeric diols (1,3-syn-diol and 1,3-anti-diol) under the catalytic conditions. The 1,3-syn-diol reacts irreversibly with 2,2-dimethoxypropane to form the desired acetal. The 1,3-anti-diol, which does not readily form the acetonide due to a higher energy transition state, is funneled back through the reversible transposition to the 1,3-syn-diol, ultimately leading to the desired acetal as the sole product. nih.gov This method highlights a sophisticated strategy for controlling stereoselectivity by coupling a reversible isomerization with an irreversible protection step.

| Catalyst | Substrate | Acetal Reagent | Product | Diastereoselectivity | Yield |

| Re2O7 (1 mol%) | Diol 1a | 2,2-dimethoxypropane | Acetal 4a | >95:5 (syn) | 87-93% |

| Re2O7 (1 mol%) | Diol 2 | 2,2-dimethoxypropane | Acetal of 2-methyl-1,3-syn-diol | Excellent | High |

Advanced Synthetic Strategies

Modern synthetic chemistry continually strives for greater efficiency, economy, and stereochemical precision. Advanced strategies for the synthesis of complex molecules, including those involving this compound, focus on multi-step route optimization, pot-economical approaches, and enantioselective methods.

Multi-step Synthetic Routes and Yield Optimization

For instance, a two-step telescoped synthesis can be optimized for space-time yield while minimizing waste, as measured by the E-factor. researchgate.net The use of Bayesian optimization algorithms coupled with online analysis, such as HPLC, enables remote and automated control over the optimization process. nih.gov This approach leads to higher yields, increased purity, and a greener synthesis. nih.gov

A preparation method for 2,2-dimethoxypropane itself involves a two-step process: first, the reaction of propylene glycol and acetone to form 2,2,4-trimethyl-1,3-dioxolane, followed by a reaction with methanol to yield the final product. scispace.com The use of specific catalysts, such as anhydrous iron sulfate and aluminum trichloride, and the removal of water via azeotropic distillation are key to achieving higher yields and shorter reaction times. scispace.com

Pot-Economical Approaches and Streamlined Synthesis

Pot-economical or "one-pot" reactions and telescoped continuous processes are at the forefront of streamlined synthesis. nih.gov These approaches reduce the number of separate unit operations like crystallization, filtration, and washing, which in turn minimizes waste and increases safety by limiting operator exposure to potentially hazardous intermediates. nih.gov By synthesizing intermediates on demand and immediately using them in a subsequent step, the need for storage and the risk of supply chain disruptions are reduced. nih.gov

The synthesis of 1,3-diols can be achieved through a one-pot aldol addition and reduction process, which allows for complete control of simple diastereoselectivity. rsc.org This streamlined approach avoids the isolation of intermediates, saving time and resources.

Enantioselective Synthesis and Chiral Induction

The synthesis of optically pure 1,2-diols and 1,3-diols is of significant importance as these motifs are present in many natural products and pharmaceuticals. nih.govresearchgate.net Catalytic asymmetric synthesis provides a powerful means to achieve high enantioselectivity. nih.govresearchgate.net

One modular approach for the synthesis of enantioenriched 1,2- and 1,3-diols starts from bulk chemicals like ethylene glycol and 1,3-propanediol. nih.gov This method involves masking the diol as an acetonide, which not only protects the hydroxyl groups but also facilitates a selective C(sp3)–H functionalization step. nih.gov The combination of a decatungstate HAT photocatalyst with a chiral nickel catalyst enables the enantioselective arylation of the protected diol. nih.gov

Furthermore, the stereoselective synthesis of more complex structures, such as acetylenic 2-amino-1,3-diol stereotriads, can be achieved with high efficiency and stereocontrol. nih.gov In one example, the reaction of α-alkoxy-tert-butanesulfinylimines with an allenylzinc reagent is controlled by the configuration of the tert-butanesulfinyl group, leading to excellent kinetic resolution of the racemic allenylzinc species. nih.gov

| Strategy | Key Feature | Outcome |

| Modular C(sp3)–H Functionalization | Temporary acetonide protection of diol | Enantioenriched 1,2- and 1,3-diols |

| Reaction of tert-butanesulfinyl-imines with allenylzinc | Chiral auxiliary control | Enantiopure anti,anti and syn,anti acetylenic 2-amino-1,3-diol stereotriads |

Applications in Organic Synthesis As a Protective Group and Reagent

Protection of Diols as Acetonides/Isopropylidene Derivatives

The formation of a cyclic acetal (B89532) from a diol and 2,2-dimethoxypropane (B42991) is an acid-catalyzed process. The reaction is driven to completion by the removal of the methanol byproduct. This method is widely favored due to the mild reaction conditions and the stability of the resulting acetonide protecting group. bamu.ac.in

The protection of 1,2-diols as their acetonide derivatives is a fundamental transformation in organic chemistry, for which 2,2-dimethoxypropane is a key reagent. atamanchemicals.com This reaction is typically carried out in the presence of an acid catalyst. A notable method involves the use of a catalytic amount of iodine in 2,2-dimethoxypropane at room temperature, which efficiently affords the corresponding acetonide-protected compounds in good yields. bamu.ac.in Another common catalyst is p-toluenesulfonic acid (p-TsOH). bamu.ac.inreddit.com The reaction involves the formation of a 1,3-dioxolane ring, which effectively masks the two hydroxyl groups.

The general reaction scheme for the protection of a 1,2-diol with 2,2-dimethoxypropane is presented below:

R-CH(OH)-CH(OH)-R' + (CH₃)₂C(OCH₃)₂ ⇌ R-CH(O-C(CH₃)₂-O)CH-R' + 2 CH₃OH

This equilibrium is shifted towards the product side by removing methanol.

A variety of 1,2-diols can be protected using this method, with reported yields often ranging from 60-80%. bamu.ac.in

Similar to 1,2-diols, 1,3-diols can be effectively protected as their isopropylidene derivatives using 2,2-dimethoxypropane. This reaction results in the formation of a six-membered 1,3-dioxane (B1201747) ring. The protection of 1,3-diols is a crucial step in the synthesis of many complex natural products. highfine.com The use of 2,2-dimethoxypropane in the presence of an acid catalyst provides a reliable method for this transformation. bamu.ac.in

The reaction proceeds as follows:

R-CH(OH)-CH₂-CH(OH)-R' + (CH₃)₂C(OCH₃)₂ ⇌ R-CH(O-C(CH₃)₂-O)CH₂-CH-R' + 2 CH₃OH

The formation of the six-membered dioxane ring is generally thermodynamically favored.

The stereochemical arrangement of vicinal diols can influence the ease of acetonide formation. Generally, cis-diols react more readily to form the cyclic acetonide due to the proximity of the hydroxyl groups, which facilitates the formation of the five-membered dioxolane ring.

However, 2,2-dimethoxypropane is also effective in protecting trans-vicinal diols. A mixture of 2,2-dimethoxypropane, dimethylformamide (DMF), and a catalytic amount of p-toluenesulfonic acid has been shown to be an efficient acetonating agent for vicinal, trans-diequatorial hydroxy groups. chemicalbook.com This reagent system is also capable of protecting cis-adjacent diol groups. guidechem.com The ability to protect both cis and trans vicinal diols highlights the versatility of 2,2-dimethoxypropane in complex molecule synthesis.

In carbohydrate chemistry, the selective protection of hydroxyl groups is paramount for the synthesis of complex oligosaccharides and glycoconjugates. 2,2-Dimethoxypropane is a widely used reagent for the formation of isopropylidene ketals to protect diol functionalities in sugars. atamanchemicals.comdeltamicroscopies.com

For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane in DMF with a catalytic amount of p-toluenesulfonic acid yields methyl 4,6-O-isopropylidene-α-D-glucoside. chemicalbook.com Another important application is the direct 2,3-O-isopropylidenation of α-d-mannopyranosides. nih.gov The reaction of methyl α-d-mannopyranoside with 2,2-dimethoxypropane in the presence of sulfuric acid has been reported to produce methyl 2,3-O-isopropylidene-α-d-mannopyranoside. nih.gov

| Starting Material | Product | Reference |

|---|---|---|

| Methyl α-D-glucopyranoside | Methyl 4,6-O-isopropylidene-α-D-glucoside | chemicalbook.com |

| Methyl α-d-mannopyranoside | Methyl 2,3-O-isopropylidene-α-d-mannopyranoside | nih.gov |

The synthesis of modified nucleosides for therapeutic or diagnostic purposes often requires the protection of the hydroxyl groups on the ribose or deoxyribose sugar moiety. 2,2-Dimethoxypropane, in conjunction with an acid catalyst, is effectively used for the protection of the 2',3'-hydroxyl groups of purine and pyrimidine nucleosides. chemicalbook.com This protection forms a 2',3'-O-isopropylidene derivative, which is stable to many reagents used in subsequent synthetic steps, such as the introduction of modifications at the 5'-position or on the nucleobase. chemicalbook.com The ability of 2,2-dimethoxypropane to also act as a water scavenger helps to drive the reaction to completion. chemicalbook.com

2,2-Dimethoxypropane has proven to be highly advantageous for protecting the labile dihydroxyacetone side chain of corticosteroids. chemicalbook.com A key example is the acid-catalyzed exchange reaction between the 17α,21-diol grouping of the prednisolone side chain and 2,2-dimethoxypropane, which results in the formation of 17α,21-isopropylidenedioxypregnane in good yield. chemicalbook.comguidechem.com

| Starting Steroid | Protected Steroid Derivative | Reference |

|---|---|---|

| Prednisolone | 17α,21-isopropylidenedioxypregnane | chemicalbook.comguidechem.com |

The resulting isopropylidenedioxy function is notably stable to basic conditions, which is beneficial for carrying out modifications at other positions of the steroid nucleus that require strongly basic reagents. chemicalbook.com

Reagent for Derivatization

2,2-Dimethoxypropane (DMP) serves as a versatile reagent in various derivatization reactions in organic chemistry. Its utility stems from its ability to act as a protecting group, a source for alkylation, and an efficient water scavenger, driving reactions toward completion.

Preparation of Methyl Esters of Amino Acids

The esterification of amino acids is a fundamental reaction, often as a preliminary step in peptide synthesis or for creating intermediates in medicinal chemistry. nih.gov 2,2-Dimethoxypropane offers a convenient method for preparing the methyl ester hydrochlorides of amino acids. acs.org In this procedure, DMP uniquely serves three distinct roles: it is a source of the methoxy (B1213986) group for the ester, the primary solvent for the reaction, and a reagent that removes the water produced during esterification. acs.org

The reaction involves suspending the amino acid in 2,2-dimethoxypropane with aqueous hydrogen chloride. acs.org The acid catalyzes the hydrolysis of DMP to methanol and acetone (B3395972), and the newly formed methanol then esterifies the carboxylic acid group of the amino acid. The water generated during the esterification is consumed by excess DMP, shifting the equilibrium toward the formation of the methyl ester. acs.org This method is advantageous as it does not require the use of anhydrous alcohols or gaseous hydrogen chloride and is effective for a variety of amino acids. nih.govacs.org

Table 1: Examples of Amino Acid Methyl Esterification using 2,2-Dimethoxypropane

| Amino Acid | Product | Yield (%) |

|---|---|---|

| L-Alanine | L-Alanine methyl ester hydrochloride | 89 |

| L-Methionine | L-Methionine methyl ester hydrochloride | 95 |

| L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 92 |

| L-Tyrosine | L-Tyrosine methyl ester hydrochloride | 90 |

Data sourced from Rachele, J. R. (1963). The Methyl Esterification of Amino Acids with 2,2-Dimethoxypropane and Aqueous Hydrogen Chloride.

Formation of Enol Ethers

2,2-Dimethoxypropane is also employed as a reagent in the synthesis of enol ethers. atamanchemicals.comdeltamicroscopies.com For instance, the treatment of testosterone acetate with a mixture of 2,2-dimethoxypropane, dimethylformamide (DMF), and a catalytic amount of p-toluenesulfonic acid (TsOH) results in the corresponding enol ether. chemicalbook.com In this type of reaction, the formation of the enol ether is facilitated by the loss of water from an unsaturated hemiacetal intermediate. chemicalbook.com The role of DMP is crucial as it reacts with the water byproduct, thereby driving the reaction to completion. chemicalbook.com

Role in Dihydroxyacetone Phosphate (B84403) (DHAP) Synthesis

While 2,2-dimethoxypropane is a key reagent in many reactions, the related compound 2,2-dimethoxypropane-1,3-diol serves as a specific precursor in an efficient chemical synthesis of Dihydroxyacetone Phosphate (DHAP). nih.govacs.org DHAP is a crucial intermediate in glycolysis and is widely used in enzymatic aldol addition reactions to form complex carbohydrates. mdpi.com

The synthesis begins with the conversion of a dihydroxyacetone (DHA) dimer into this compound. nih.govacs.org This intermediate is then subjected to an enzymatic desymmetrization via acetylation using a lipase (B570770). nih.govacs.org The remaining free alcohol function is subsequently phosphorylated to yield a dibenzyl phosphate ester. nih.gov The final steps involve hydrolysis of the acetate and acetal groups and hydrogenolysis of the phosphate protecting groups to yield DHAP in high purity. nih.govacs.org

Water Scavenger in Sensitive Reactions

One of the most common applications of 2,2-dimethoxypropane in organic synthesis is its role as a water scavenger. atamanchemicals.comwikipedia.orgottokemi.com Many reactions are sensitive to the presence of water, which can cause unwanted side reactions, hydrolysis of reagents or products, or inhibition of catalysts. DMP provides an effective way to remove trace amounts of water from a reaction mixture in situ. wikipedia.org

Mechanism of Water Reaction to Acetone and Methanol

2,2-Dimethoxypropane reacts quantitatively with water in the presence of an acid catalyst. wikipedia.org The reaction is a hydrolysis of the acetal (or more specifically, a ketal) functional group. The process yields two equivalents of methanol and one equivalent of acetone for every molecule of water consumed. atamanchemicals.comwikipedia.orgnih.gov

The chemical equation for this reaction is: (CH₃)₂C(OCH₃)₂ + H₂O ⇌ (CH₃)₂C=O + 2 CH₃OH

This reaction is reversible, but in practice, the large excess of DMP used in reactions drives the equilibrium far to the right, ensuring the complete removal of water. chemicalbook.com This property is so reliable that it can be used as an alternative to the Karl Fischer titration for accurately determining the amount of water in a sample. wikipedia.org

Application in Biological Sample Dehydration

The efficiency of 2,2-dimethoxypropane as a dehydrating agent extends to applications in histology and microscopy. chemicalbook.comwikipedia.orgcalpaclab.com Conventional dehydration of biological tissues for paraffin embedding or electron microscopy involves a tedious process of passing the sample through a series of graded ethanol solutions. nih.gov

Acidified 2,2-dimethoxypropane provides a rapid and economical alternative. nih.govnih.govresearchgate.net When a biological specimen is immersed in acidified DMP, the water within the tissue reacts chemically to form methanol and acetone. nih.govtandfonline.com This chemical dehydration is much faster than the physical displacement of water with ethanol. nih.gov Studies have shown that tissue samples up to 2 cm thick can be effectively dehydrated by overnight immersion in DMP. nih.govtandfonline.comtandfonline.com This method has been successfully used for samples intended for both paraffin embedding and scanning electron microscopy, showing no significant difference in tissue architecture compared to traditional dehydration methods. nih.govnih.gov

Table 2: Comparison of Dehydration Methods for Biological Samples

| Feature | Conventional Ethanol Dehydration | 2,2-Dimethoxypropane (DMP) Dehydration |

|---|---|---|

| Mechanism | Physical displacement of water | Chemical reaction with water nih.gov |

| Time | Multi-step, can take several hours | Rapid, single-step immersion nih.gov |

| Reagent Volume | Requires large volumes of multiple graded solutions | Requires a much smaller volume of acidified DMP nih.gov |

| Efficiency | Effective but time-consuming | Fast, economical, and complete dehydration nih.gov |

Polymer Chemistry and Materials Science Applications

Intermediates for Polymer Production

While specific research detailing the extensive use of 2,2-dimethoxypropane-1,3-diol as a direct intermediate in large-scale polymer production is not widely documented, the broader class of acetals, to which it belongs, serves as crucial building blocks in polymer synthesis. Acetal (B89532) molecules are recognized as intermediates in the production of various polymers. researchgate.net Generally, diols are fundamental monomers in the synthesis of a wide range of polymers, including polyesters and polyurethanes, through condensation reactions. The presence of the two hydroxyl groups in this compound allows it to act as a monomer in such polymerization processes.

Synthesis of Polycarbonates

A significant application of this compound in polymer chemistry is in the synthesis of specialized aliphatic polycarbonates. This is achieved through the polymerization of its cyclic carbonate derivative, 2,2-dimethoxy-1,3-propanediol carbonate.

The conversion of 2,2-dimethoxy-1,3-propanediol carbonate into a polycarbonate is accomplished through a process known as ring-opening polymerization (ROP). researchgate.net This chain-growth polymerization mechanism involves the opening of the cyclic carbonate monomer to form a linear polymer chain. The resulting polymer is poly(this compound carbonate). researchgate.net This method is a common and effective way to produce high-molecular-weight aliphatic polycarbonates. nih.gov

The ring-opening polymerization of 2,2-dimethoxy-1,3-propanediol carbonate is typically carried out in bulk (without a solvent) and requires a catalyst to proceed efficiently. Stannous octanoate (B1194180) (Sn(Oct)₂) is a commonly used initiator for this reaction. researchgate.net The polymerization is conducted at elevated temperatures, generally in the range of 110–140°C. researchgate.net

The choice of catalyst and reaction conditions, such as temperature and reaction time, significantly influences the outcome of the polymerization, including the yield and molecular weight of the resulting polycarbonate. researchgate.net The general mechanism for ROP of cyclic carbonates involves the coordination and insertion of the monomer into the metal-initiator bond. nih.gov

Detailed research findings on the polymerization of 2,2-dimethoxy-1,3-propanediol carbonate have demonstrated that yields of the resulting polycarbonate can range from 58.9% to 91.0% depending on the specific conditions employed. researchgate.net

Control over the molecular weight and polydispersity index (PDI) is a critical aspect of polymer synthesis, as these characteristics determine the material's properties and applications. In the ring-opening polymerization of 2,2-dimethoxy-1,3-propanediol carbonate, the molecular weight of the resulting polycarbonate can be controlled by adjusting the molar ratio of the monomer to the initiator and the polymerization time. researchgate.net

Studies have shown that the number average molecular weight (Mn) of poly(this compound carbonate) can be varied significantly, with reported values ranging from 1.43 × 10⁴ to 13.82 × 10⁴ g/mol . researchgate.net The polydispersity indexes (PDI), which indicate the breadth of the molecular weight distribution, for these polymers were found to be in the range of 1.31 to 1.91. researchgate.net A PDI value closer to 1.0 indicates a more uniform polymer chain length.

Table 1: Polymerization of 2,2-Dimethoxy-1,3-propanediol Carbonate

| Parameter | Range of Values | Reference |

|---|---|---|

| Catalyst | Stannous octanoate | researchgate.net |

| Polymerization Temperature | 110–140°C | researchgate.net |

| Polymer Yield | 58.9–91.0% | researchgate.net |

| Number Average Molecular Weight (Mn) | 1.43 × 10⁴ – 13.82 × 10⁴ g/mol | researchgate.net |

| Polydispersity Index (PDI) | 1.31–1.91 | researchgate.net |

Advanced Materials and Nanotechnology Research

While the synthesis of polycarbonates from this compound is established, its specific applications in the fields of advanced materials and nanotechnology are not yet extensively reported in the available literature. However, the development of novel polycarbonates with tailored properties, such as those derived from this diol, is an active area of research with potential implications for advanced applications. The ability to control the molecular weight and the presence of functional groups in the polymer backbone could allow for the design of materials with specific thermal, mechanical, or biodegradable properties suitable for advanced applications.

Analytical Chemistry and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2,2-Dimethoxypropane-1,3-diol.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The IR spectrum provides a unique fingerprint, allowing for structural confirmation by revealing characteristic absorption bands corresponding to specific molecular vibrations.

Key structural features of this compound that can be identified using IR spectroscopy include the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The presence of the two hydroxyl groups gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibrations of the primary alcohol and the acetal (B89532) moiety produce strong bands in the fingerprint region, typically between 1260 cm⁻¹ and 1000 cm⁻¹. Additionally, the C-H stretching vibrations of the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |

| C-H (sp³ Alkane) | Stretching | 3000 - 2850 | Medium to Strong |

By analyzing the presence and characteristics of these bands, IR spectroscopy serves as a primary method for the structural verification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H-NMR and ¹³C-NMR are routinely used for structural verification.

In the ¹H-NMR spectrum, distinct signals corresponding to the different types of protons in the molecule are observed. The methoxy groups (-OCH₃) typically show a sharp singlet, while the methylene protons (-CH₂-) adjacent to the hydroxyl groups appear as a distinct signal. The hydroxyl protons (-OH) often present as a broad singlet, and their chemical shift can be highly variable depending on concentration, solvent, and temperature due to proton exchange. 182.160.97

¹³C-NMR spectroscopy provides complementary information, showing signals for each unique carbon atom in the molecule, including the quaternary carbon of the acetal, the methoxy carbons, and the methylene carbons.

A specific application of ¹H-NMR is the quantification of water content in samples. nih.gov The integral of the water signal in the ¹H-NMR spectrum is proportional to its concentration. By comparing the integration of the water peak to the integration of a known proton signal from the analyte, the amount of water can be accurately determined. nih.gov This method is particularly useful for hygroscopic compounds like diols. For exchangeable protons like those in hydroxyl groups, adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the -OH proton signal to disappear or diminish, which can help in assigning the spectrum. 182.160.97

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH ₂OH | ~3.5 - 3.7 | Singlet or Multiplet |

| ¹H | -OCH ₃ | ~3.2 - 3.4 | Singlet |

| ¹H | -OH | Variable | Broad Singlet |

| ¹³C | -C H₂OH | ~65 - 70 | - |

| ¹³C | -C (OCH₃)₂ | ~100 - 105 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. It validates the molecular ion peak and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 136.15 g/mol . nih.govscbt.com

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from impurities, determining its purity, and resolving different isomers in related compounds.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for assessing the purity of this compound. Due to the presence of polar hydroxyl groups, derivatization is often employed to increase the volatility and thermal stability of the diol, leading to better peak shape and resolution. Common derivatization techniques include silylation to form trimethylsilyl (TMS) ethers or esterification with reagents like phenylboronic acid to form cyclic esters. nih.govresearchgate.net

GC can also be utilized for water determination. This can be achieved indirectly by reacting the water in a sample with an excess of 2,2-dimethoxypropane (B42991) (a related compound). This acid-catalyzed reaction quantitatively produces acetone (B3395972) and methanol, which can then be easily quantified by GC. nih.govsigmaaldrich.comwikipedia.orgacs.org The amount of acetone or methanol produced is directly proportional to the initial amount of water in the sample.

Table 3: Example GC Conditions for Diol Analysis (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Column | Polar capillary column (e.g., DB-WAX, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 240°C at 10°C/min |

| Detector | FID or MS |

| Carrier Gas | Helium or Hydrogen |

| Derivatizing Agent | Phenylboronic acid or BSTFA (for silylation) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity of this compound. Since the compound lacks a strong UV chromophore, detection can be challenging with standard UV-Vis detectors. nih.gov Therefore, detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are more suitable. nih.gov

Reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is a common approach for purity analysis. separationmethods.com

While this compound itself is an achiral molecule and does not have diastereomers, HPLC is a crucial technique for separating diastereomers of related chiral compounds or derivatives. nih.gov If this diol were used to synthesize a new molecule with multiple chiral centers, HPLC could be employed to separate the resulting diastereomers. The separation is achieved based on the different physical properties of the diastereomers, which cause them to interact differently with the stationary phase, leading to different retention times. Normal-phase HPLC on a silica gel column is often effective for separating diastereomeric esters or other derivatives. nih.gov

Table 4: Example HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for monitoring the progress of chemical reactions. chemistryhall.comrsc.orglibretexts.org It allows for the qualitative assessment of a reaction mixture by separating its components based on polarity. A TLC plate consists of a solid stationary phase, typically silica gel or alumina, coated onto a support like glass or aluminum. chemistryhall.com

In the context of reactions involving acetals and ketals, such as the synthesis or transformation of this compound, TLC is an invaluable tool. The principle lies in the differing polarities of the starting materials, intermediates, and final products. For instance, a diol starting material is generally more polar than its corresponding acetal product. This difference in polarity leads to different affinities for the stationary phase and the mobile phase (the eluting solvent).

The process involves spotting a small amount of the reaction mixture onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, the components of the mixture travel at different rates. chemistryhall.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf value.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

To monitor a reaction, three lanes are typically spotted on a single TLC plate:

Starting Material (SM): A pure sample of the reactant.

Co-spot (Co): A mixture of the starting material and the reaction mixture, spotted on the same point.

Reaction Mixture (Rxn): The sample taken from the reaction vessel.

By observing the spots after elution and visualization (e.g., under UV light or by using a chemical stain like iodine vapor), a chemist can track the consumption of the starting material and the formation of the product. chemistryhall.comlibretexts.org A completed reaction is typically indicated by the complete disappearance of the starting material spot in the "Rxn" lane. libretexts.org

| Time (hours) | Rf of Starting Material (Diol) | Rf of Product (Acetal) | Observations in Reaction Lane |

|---|---|---|---|

| 0 | 0.35 | N/A | Single, strong spot at Rf 0.35 |

| 1 | 0.35 | 0.65 | Strong SM spot, faint product spot appearing |

| 3 | 0.35 | 0.65 | Fading SM spot, intensifying product spot |

| 5 | N/A | 0.65 | SM spot has disappeared, single strong product spot |

Quantitative Analytical Methods

A significant application related to acetal chemistry is the quantification of water in organic solvents and other samples, which can be achieved through a chemical reaction with 2,2-Dimethoxypropane (DMP). wikipedia.orgatamanchemicals.com This method serves as an alternative to the Karl Fischer titration, particularly for samples where the latter may have interferences. wikipedia.orgacs.org

The underlying principle is the acid-catalyzed hydrolysis of DMP. In the presence of an acid catalyst (such as methanesulfonic acid), DMP reacts quantitatively with water to produce acetone and two equivalents of methanol. wikipedia.orgatamanchemicals.comacs.org

(CH₃)₂C(OCH₃)₂ + H₂O --(Acid Catalyst)--> CH₃C(O)CH₃ + 2 CH₃OH (2,2-Dimethoxypropane + Water --> Acetone + Methanol)

Since the reaction consumes one mole of water to produce one mole of acetone, the initial water content can be determined by quantifying the amount of acetone formed. Gas Chromatography (GC) is the most common technique used for this quantification. iastate.edunih.gov A gas chromatograph equipped with a Flame Ionization Detector (FID) is particularly effective, as the FID shows a strong response to acetone but very little response to water. iastate.edu

The procedure involves adding a known amount of the sample containing water to an excess of DMP and an acid catalyst. After the reaction is complete, an aliquot of the mixture is injected into the GC. The concentration of the resulting acetone is determined by comparing its peak area to a calibration curve prepared with known concentrations of acetone. This method is effective for determining water content from trace levels (0.001%) up to higher concentrations. iastate.edu

| Water Concentration (% w/w) | Stoichiometric Acetone Concentration (% w/w) | GC Peak Area (Arbitrary Units) |

|---|---|---|

| 0.01 | 0.032 | 15,500 |

| 0.05 | 0.161 | 78,000 |

| 0.10 | 0.322 | 157,000 |

| 0.25 | 0.805 | 395,000 |

| 0.50 | 1.610 | 798,000 |

While the reaction with 2,2-dimethoxypropane provides a robust method for water quantification, the Karl Fischer (KF) titration remains the gold standard and one of the most widely used techniques for determining water content in a vast array of samples. wikipedia.orgmt.comxylemanalytics.com

Karl Fischer Titration

Invented in 1935, this method is based on a chemical reaction that is highly specific to water. wikipedia.orgmt.com The fundamental reaction involves the oxidation of sulfur dioxide by iodine in the presence of water and a suitable base, typically in a methanol solvent. wikipedia.org

H₂O + I₂ + SO₂ + CH₃OH + 3 RN --> [RNH]SO₄CH₃ + 2 [RNH]I

The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine appears. This endpoint is typically detected potentiometrically using a double platinum electrode. mt.comxylemanalytics.com The popularity of KF titration stems from its high accuracy, speed, and selectivity for water, unlike methods like loss on drying which measure the loss of any volatile substance. wikipedia.orgmt.com

There are two main types of Karl Fischer titration:

Volumetric KF: A titrant containing a known concentration of iodine is added to the sample. This method is suitable for samples with water content ranging from 100 ppm to 100%. gmpinsiders.com

Coulometric KF: Iodine is generated electrochemically in the titration cell from an iodide-containing reagent. The amount of water is determined from the total charge passed to generate the iodine. This technique is extremely sensitive and ideal for determining trace amounts of water, from 1 ppm to 5%. gmpinsiders.comnihs.go.jp

Other Alternative Methods

Besides the DMP reaction and Karl Fischer titration, several other analytical techniques can be employed for water determination, each with its own set of advantages and limitations.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Karl Fischer Titration | Titration with iodine, which reacts specifically with water. | High accuracy, precision, and specificity for water. wikipedia.orgmt.com Wide measurement range (ppm to 100%). | Reagents are moisture-sensitive. Can have interferences with ketones, aldehydes, and strong acids/bases. |

| Reaction with 2,2-DMP followed by GC | Quantitative reaction of water with DMP to form acetone, which is then measured. iastate.edu | Good for samples that interfere with KF reagents. acs.org High sensitivity with GC-FID. iastate.edu | Indirect method. Requires GC instrumentation and careful calibration. |

| Loss on Drying (LOD) | Measurement of weight loss after heating a sample. | Simple, inexpensive, and easy to perform. | Non-specific; measures loss of all volatile components, not just water. nih.gov Can cause thermal decomposition of the sample. |

| Mass Spectrometry (MS) | Direct detection or derivatization followed by detection of water-containing species. | Very high sensitivity and accuracy, especially for trace amounts. researchgate.net Rapid analysis time. researchgate.net | Requires expensive and complex instrumentation. Potential for competitive binding or interference from the sample matrix. researchgate.net |

Computational and Theoretical Studies

Conformational Analysis using Ab Initio Calculations

Ab initio quantum chemistry calculations are foundational in determining the potential energy surface of a molecule and identifying its stable conformers. These calculations solve the electronic Schrödinger equation without empirical parameters, providing a rigorous theoretical basis for understanding molecular geometry.

For molecules with multiple rotatable bonds, such as 2,2-dimethoxypropane-1,3-diol, conformational analysis is crucial as the population of different conformers can significantly influence the molecule's physical properties and chemical reactivity. A study on the closely related compound 2,2-dimethoxypropane (B42991) using ab initio computations at the B3LYP/6-31++G** level identified four distinct energy minima on its potential energy surface. nih.gov These conformers are characterized by the dihedral angles of the methoxy (B1213986) groups and are designated as G+/-G-/+, TG+/-, G+/-G+/-, and TT structures. nih.gov

The calculations revealed that the G+/-G-/+ conformer is the ground state. nih.gov The energy difference and the barrier for interconversion between the two lowest energy conformers were computationally determined, providing insight into the dynamic behavior of the molecule. nih.gov

Table 1: Computed Conformational Energies for 2,2-Dimethoxypropane nih.gov

| Parameter | Value (kcal/mol) | Computational Level |

|---|---|---|

| Energy Difference (TG+/- vs. G+/-G-/+) | 3.25 | B3LYP/6-31++G |

| Interconversion Barrier (TG+/- → G+/-G-/+) | 1.29 | B3LYP/6-31++G |

These findings are consistent with experimental matrix isolation infrared spectroscopy and demonstrate the accuracy of ab initio methods in predicting conformational preferences. nih.gov Similar computational approaches are applied to this compound to understand how intramolecular hydrogen bonding between the hydroxyl and methoxy groups influences its conformational landscape.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the reactivity of organic molecules. mdpi.comnih.gov DFT-based reactivity indices can provide semi-quantitative predictions of how a molecule will behave in a chemical reaction. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com

HOMO : The HOMO is the highest energy orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.comossila.com The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.

LUMO : The LUMO is the lowest energy orbital devoid of electrons. Its energy level indicates the molecule's ability to accept electrons, acting as an electrophile or acid. youtube.comossila.com The location of the LUMO points to the sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For a related compound, 2,2'-oxydipropane-1,3-diol , DFT calculations show the HOMO is primarily localized on the oxygen atoms, indicating these are the primary sites for electron donation, while the LUMO is distributed more broadly across the molecule. researchgate.net

Table 2: Conceptual DFT Reactivity Indices

| Index | Description | Relation to HOMO/LUMO |

|---|---|---|

| Chemical Potential (µ) | Tendency of electrons to escape the system. | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |

| Electrophilicity (ω) | Propensity to accept electrons. | µ2 / 2η |

| Nucleophilicity (N) | Propensity to donate electrons. | EHOMO(Nu) - EHOMO(TCE)* |

*Calculated with respect to tetracyanoethylene (B109619) (TCE) as a reference.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers (ΔE≠). nih.gov This information is vital for predicting reaction rates and understanding reaction mechanisms. acs.org

The activation strain model, often used in conjunction with DFT, deconstructs the activation energy into two components:

Strain Energy (ΔEstrain) : The energy required to distort the reactants from their equilibrium geometries into the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔEint) : The actual interaction energy between the distorted reactants in the transition state. nih.gov

Solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects, providing a more realistic description of chemical reactions in solution. A common approach is the use of continuum solvation models, such as the Conductor-Like Polarizable Continuum Model (C-PCM). nih.gov

In the C-PCM model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. nih.gov This method allows for the calculation of solvation energies and the optimization of molecular geometries in the presence of a solvent. DFT calculations using the C-PCM model have been employed to study the reactivity of various molecules in both hydrophilic (e.g., water) and hydrophobic (e.g., benzene) environments, revealing how the solvent can alter HOMO-LUMO energies and, consequently, the chemical reactivity of the solute. nih.gov

Molecular Dynamics Simulations (e.g., of related dimethoxyethane)

While quantum mechanical methods are excellent for studying electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with the environment over time. MD simulations use classical mechanics to model the movements of atoms and molecules.

Extensive MD simulations have been performed on 1,2-dimethoxyethane (DME), a structural component of this compound, to study its conformational properties and interactions in aqueous solutions. acs.org These simulations, which employ force fields developed from ab initio quantum chemistry calculations, provide detailed insights into the local solution structure and the influence of water on the conformational preferences of the ether. acs.org

Key findings from MD simulations of DME/water solutions include:

The populations of different DME conformers are highly dependent on both the solution composition and temperature. acs.org

The conformational dynamics, such as the rate of transitions between different dihedral angles, decrease as the water content increases, indicating that hydration restricts the molecule's flexibility. acs.org

The simulations can reproduce experimental observations, such as the maximum in viscosity at a specific DME mole fraction (XDME ≈ 0.20), which is attributed to the formation of molecular clusters or aggregates. acs.org

These studies on DME provide a valuable model for understanding how this compound might behave in aqueous environments, particularly concerning the interplay between intramolecular conformations and intermolecular hydrogen bonding with water molecules.

Studies on Reaction Mechanisms and Selectivity

Computational methods are essential for elucidating complex reaction mechanisms and predicting stereoselectivity or regioselectivity. For instance, the formation of acetonides from the reaction of a diol with 2,2-dimethoxypropane is an important protecting group strategy in organic synthesis. chemicalbook.combamu.ac.in This reaction is typically acid-catalyzed and proceeds via a transacetalization mechanism. scielo.br

DFT calculations can be used to model the entire reaction pathway for such transformations. This includes:

Modeling Intermediates : Characterizing the structure and stability of key intermediates, such as oxocarbenium ions.

Locating Transition States : Identifying the transition state structures for each step of the mechanism.

Calculating Reaction Energetics : Determining the relative energies of reactants, intermediates, transition states, and products to construct a complete energy profile.

By comparing the activation barriers for competing pathways, computational studies can predict the selectivity of a reaction. For example, in the protection of a polyol, DFT could be used to determine why a 1,3-diol might preferentially form a six-membered cyclic acetal (B89532) (a 1,3-dioxane (B1201747) derivative) over other possibilities. Theoretical investigations of 1,3-dipolar cycloaddition reactions have demonstrated that DFT can provide reasonable agreement with experimental results regarding stereoselectivity, highlighting the predictive power of these methods. researchgate.net

Emerging Research Areas and Future Directions

Role in Sustainable Chemistry and Green Synthesis

2,2-Dimethoxypropane-1,3-diol and its related compounds are increasingly recognized for their role in advancing sustainable chemistry. A primary driver for this is its connection to glycerol (B35011), a major byproduct of the biodiesel industry. researchgate.netulakbim.gov.tr As biodiesel production grows, the surplus of crude glycerol presents both a disposal challenge and an opportunity for valorization. researchgate.netrsc.org Converting glycerol into value-added chemicals like this compound is a key strategy for improving the economic and environmental sustainability of the entire biofuel lifecycle. rsc.orgpreprints.org

The compound serves as a protected form of dihydroxyacetone, a versatile building block in organic synthesis. The use of protecting groups is a fundamental concept in green synthesis, as it allows for highly selective reactions, minimizing the formation of unwanted byproducts and reducing the need for complex purification steps. The protection of 1,2- and 1,3-diols as acetonides, a transformation central to the synthesis and application of this compound, is often achieved using reagents like 2,2-dimethoxypropane (B42991) under increasingly eco-friendly conditions. bamu.ac.in These methods often employ mild, reusable catalysts and reduce solvent waste, aligning with the core principles of green chemistry. bamu.ac.in By providing a stable, bio-based platform molecule, this compound enables the development of more complex molecules from renewable feedstocks. preprints.org

Exploration in New Catalytic Systems

The synthesis of glycerol derivatives, including the precursors to this compound, is a fertile ground for the development of novel catalytic systems. Research has focused on moving away from traditional homogeneous acid catalysts towards more sustainable heterogeneous catalysts, which are easier to separate from the reaction mixture and can be reused.

One area of significant progress is the acid-catalyzed condensation of glycerol with acetone (B3395972) or acetone precursors to form solketal, a closely related glycerol acetal (B89532). rsc.orgpreprints.org Highly efficient solid acid catalysts have been developed for this purpose, demonstrating excellent conversion rates and selectivity. For instance, sulfated zirconia and titania catalysts supported on zinc aluminate have shown high activity in solketal synthesis. rsc.org

| Catalyst | Glycerol Conversion (%) | Solketal Yield (%) | Reaction Conditions |

|---|---|---|---|

| SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ) | 99.3 | 98 | Optimized conditions |

| SO₄²⁻/ZnAl₂O₄–TiO₂ (SZT) | 83 | 81 |

The data highlights the superior performance of the zirconia-based catalyst, which is attributed to its higher acidity and structural stability. rsc.org Other research has explored the use of biomass-derived heterogeneous catalysts, such as saccharose-derived hydrothermal carbon, for the protection of diols, further enhancing the green credentials of these processes. mdpi.com Additionally, advanced techniques like palladium-catalyzed carbonylation have been applied to acetonide-protected diols derived from biological processes, opening avenues for creating novel carboxylates that are difficult to produce through fermentation alone. rsc.org

Integration with Biotechnology and Enzymatic Processes

The synergy between this compound and biotechnology is most prominently illustrated in its use for producing high-value biochemicals through enzymatic processes. A key example is the synthesis of Dihydroxyacetone phosphate (B84403) (DHAP), a crucial intermediate in cellular metabolism. mdpi.com

A highly effective chemoenzymatic route has been developed that starts with the conversion of dihydroxyacetone dimer to this compound. The critical step in this synthesis is the enzymatic desymmetrization of the diol. This process uses a lipase (B570770) to selectively acetylate one of the two primary hydroxyl groups, creating a chiral intermediate that can then be phosphorylated and deprotected to yield pure DHAP.

Key steps in the chemoenzymatic synthesis of DHAP:

Protection: Dihydroxyacetone dimer is converted to this compound.

Enzymatic Desymmetrization: Lipase AK is used for the selective acetylation of one hydroxyl group.

Phosphorylation: The remaining free alcohol function is phosphorylated.

Deprotection: The protecting groups (acetate and acetal) are removed to yield the final DHAP product.

This approach demonstrates how the specific structure of this compound is ideally suited for enzymatic modification, allowing for high selectivity and yield that is often difficult to achieve with traditional chemical methods. Furthermore, the broader field of biotechnology is actively exploring the use of crude glycerol as a fermentation feedstock to produce a wide array of chemicals, establishing a sustainable supply chain for derivatives like this compound. researchgate.net

Potential in Novel Chemical Transformations

As a protected diol, this compound is an important intermediate for complex organic synthesis, enabling novel chemical transformations. Its structure contains two primary hydroxyl groups masked by a dimethyl acetal group. nih.gov This protection allows chemists to perform reactions on other parts of a molecule without affecting the diol functionality. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the 1,3-diol structure. wikipedia.org

The enzymatic synthesis of Dihydroxyacetone phosphate (DHAP) is a prime example of a novel transformation where this compound is a critical intermediate. The ability to enzymatically differentiate between the two chemically equivalent hydroxyl groups opens up pathways to chiral molecules that are valuable in pharmaceuticals and fine chemicals.

Moreover, its precursor, 2,2-dimethoxypropane, is a versatile reagent in its own right, used to create acetonide-protected versions of various 1,2- and 1,3-diols. nih.govchemicalbook.com This protection strategy is fundamental in the synthesis of carbohydrates, nucleosides, and natural products. rsc.orgchemicalbook.com The stability of the acetonide group in neutral to basic conditions allows for a wide range of subsequent chemical modifications before its selective removal. manavchem.com This utility underscores the potential of this compound and related structures as key building blocks in the construction of complex molecular architectures.

Computational-Assisted Design of New Applications

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new applications for chemicals like this compound. These in silico methods allow researchers to predict the properties and behavior of molecules and materials before committing to extensive laboratory synthesis and testing. mdpi.comazolifesciences.com